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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

PF-4800567 is a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), a key

regulator of the circadian rhythm.[1][2][3][4][5] While its primary mechanism of action is well-

documented, a thorough understanding of its off-target effects is crucial for the accurate

interpretation of experimental results and for predicting potential side effects in therapeutic

applications. This technical guide provides an in-depth exploration of the off-target profile of

PF-4800567, presenting quantitative data, detailed experimental protocols, and visual

representations of affected signaling pathways.

Quantitative Kinase Selectivity Profile
PF-4800567 exhibits high selectivity for its intended target, CK1ε. However, like most kinase

inhibitors, it can interact with other kinases, particularly at higher concentrations. The following

table summarizes the inhibitory activity of PF-4800567 against its primary target and key off-

targets.
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Target Kinase IC50 (nM)
Percent
Inhibition @ 1
µM

Percent
Inhibition @ 10
µM

Reference

CK1ε (On-

Target)
32 - - [1][5][6][7]

CK1δ 711 - - [1][5][6][7]

EGFR - 69% 83% [1][2]

Experimental Protocols
The following sections detail the methodologies used to characterize the on- and off-target

effects of PF-4800567.

In Vitro Kinase Inhibition Assay
This assay quantifies the potency of PF-4800567 against a panel of purified kinases.

Methodology:

Enzyme and Substrate Preparation: Purified recombinant kinases are prepared in an

appropriate assay buffer. A specific peptide substrate for each kinase is also prepared.

Compound Dilution: PF-4800567 is serially diluted in DMSO to create a range of

concentrations.

Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate.

The reaction is initiated by the addition of the compound dilutions.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a

specific duration to allow for substrate phosphorylation.

Detection: The amount of phosphorylated substrate is quantified. A common method is the

use of a phosphospecific antibody in an ELISA format or through the detection of remaining

ATP using a luminescent assay.
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Data Analysis: The percentage of kinase activity inhibition is calculated for each compound

concentration relative to a DMSO control. IC50 values are then determined by fitting the data

to a dose-response curve.[2]

InvitroScreen Kinase Profiling
A broader screening approach is employed to assess the selectivity of PF-4800567 against a

large panel of kinases.

Methodology:

Kinase Panel: A diverse panel of kinases (e.g., the Invitrogen SelectScreen Kinase Profiling

service) is utilized.[8]

Compound Concentration: PF-4800567 is tested at fixed concentrations, typically 1 µM and

10 µM, to identify potential off-target interactions.[2][8]

Assay Principle: The assay measures the ability of the compound to inhibit the activity of

each kinase in the panel. This is often done by quantifying the amount of ATP consumed

during the phosphorylation reaction using a fluorescence-based assay.

Data Interpretation: The results are expressed as the percentage of inhibition for each kinase

at the tested concentrations. Significant inhibition of a kinase other than the intended target

indicates a potential off-target effect.[8]

Cellular Assay for PER3 Nuclear Localization
This assay assesses the ability of PF-4800567 to inhibit CK1ε activity within a cellular context

by observing the subcellular localization of the PERIOD3 (PER3) protein, a key component of

the circadian clock.[3]

Methodology:

Cell Culture and Transfection: A suitable cell line (e.g., COS-7) is cultured and co-transfected

with expression vectors for GFP-tagged PER3 and either wild-type or kinase-dead CK1ε.

Compound Treatment: The transfected cells are treated with various concentrations of PF-
4800567 or a vehicle control (DMSO).
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Incubation: Cells are incubated for a sufficient period to allow for protein expression and for

the compound to exert its effect.

Microscopy: The subcellular localization of GFP-PER3 is visualized using fluorescence

microscopy. In the presence of active CK1ε, PER3 translocates to the nucleus. Inhibition of

CK1ε by PF-4800567 will result in the retention of PER3 in the cytoplasm.

Image Analysis: The nuclear-to-cytoplasmic fluorescence ratio is quantified to determine the

extent of PER3 nuclear localization and the inhibitory effect of the compound.

Off-Target Signaling Pathways
CK1ε is known to participate in several critical signaling pathways. Inhibition of CK1ε by PF-
4800567 can, therefore, have downstream consequences on these pathways.

Wnt/β-catenin Signaling Pathway
CK1ε is a positive regulator of the Wnt/β-catenin pathway. It phosphorylates Dishevelled (Dvl),

a key scaffolding protein, leading to the stabilization and nuclear translocation of β-catenin,

which in turn activates target gene expression. Inhibition of CK1ε by PF-4800567 would be

expected to suppress Wnt/β-catenin signaling.
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Wnt/β-catenin signaling pathway and the inhibitory action of PF-4800567.

RAS/MAPK Signaling Pathway
The RAS/MAPK pathway is a crucial signaling cascade that regulates cell proliferation,

differentiation, and survival. While direct inhibition of components of this pathway by PF-
4800567 at low concentrations is not reported, the identified off-target activity against EGFR at

higher concentrations could lead to modulation of this pathway. EGFR activation is a key

upstream event for the RAS/MAPK cascade.
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Potential impact of PF-4800567 on the RAS/MAPK pathway via EGFR inhibition.
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PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell survival, growth, and metabolism.

Similar to the RAS/MAPK pathway, the off-target inhibition of EGFR by high concentrations of

PF-4800567 can potentially influence this pathway, as EGFR is a known activator of PI3K.
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Potential impact of PF-4800567 on the PI3K/Akt pathway via EGFR inhibition.
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Experimental Workflow for Assessing Off-Target
Effects
To comprehensively evaluate the off-target effects of a kinase inhibitor like PF-4800567, a

structured experimental workflow is recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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